molecular formula C15H19Cl2N3O B3836344 2-(1-azepanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide

2-(1-azepanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide

Cat. No.: B3836344
M. Wt: 328.2 g/mol
InChI Key: HMYOZFJZWAGUPM-VCHYOVAHSA-N
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Description

2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide is a synthetic organic compound characterized by the presence of an azepane ring and a dichlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide typically involves the following steps:

    Formation of Acetohydrazide Intermediate: The initial step involves the reaction of acetic acid hydrazide with an appropriate aldehyde or ketone to form the acetohydrazide intermediate.

    Condensation Reaction: The acetohydrazide intermediate is then reacted with 3,4-dichlorobenzaldehyde under acidic or basic conditions to form the benzylidene derivative.

    Cyclization: The final step involves the cyclization of the benzylidene derivative with azepane to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.

    Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the dichlorobenzylidene moiety, which is known for its bioactivity.

Medicine

Potential medicinal applications include the development of new therapeutic agents. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide is likely related to its ability to interact with biological macromolecules. The azepane ring can interact with proteins or enzymes, potentially inhibiting their function. The dichlorobenzylidene moiety may also play a role in binding to specific molecular targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide vs. 2-(1-piperidinyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide: The latter contains a piperidine ring instead of an azepane ring, which may alter its chemical reactivity and biological activity.

    2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide vs. 2-(1-azepanyl)-N’-(3,4-difluorobenzylidene)acetohydrazide: The substitution of chlorine atoms with fluorine atoms can significantly affect the compound’s properties, including its reactivity and potential bioactivity.

Uniqueness

The presence of the azepane ring in 2-(1-azepanyl)-N’-(3,4-dichlorobenzylidene)acetohydrazide distinguishes it from other similar compounds, potentially offering unique interactions with biological targets and different chemical reactivity.

Properties

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O/c16-13-6-5-12(9-14(13)17)10-18-19-15(21)11-20-7-3-1-2-4-8-20/h5-6,9-10H,1-4,7-8,11H2,(H,19,21)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYOZFJZWAGUPM-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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